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(6-methyl-1H-indol-2-yl)boronic

acid

CAS No.: 953411-07-9

Cat. No.: B1392369

Get Quote

Executive Summary: The Indole Paradox
Substituted indolylboronic acids are among the most sought-after building blocks in medicinal

chemistry, serving as critical precursors for the Suzuki-Miyaura cross-coupling of indole-

containing pharmaceuticals (e.g., kinase inhibitors like Osimertinib and Alectinib). However,

their commercial availability is governed by a strict chemical reality: protodeboronation.

While benzenoid-substituted indoles (positions 4, 5, 6, and 7) behave like typical stable

arylboronic acids, pyrrolic-substituted indoles (positions 2 and 3) exhibit extreme hydrolytic

instability. This creates a "Buyer’s Paradox" where the most biologically relevant isomers are

often the hardest to source in high purity.

This guide analyzes the commercial landscape of these reagents, explains the mechanistic

reasons for their instability, and provides validated protocols for handling the available

surrogates (MIDA boronates, N-protected esters) to ensure experimental success.

The Stability-Availability Matrix
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The commercial availability of indolylboronic acids is directly correlated with the electron

density at the carbon-boron bond. The indole ring is electron-rich, particularly at C3, which

facilitates protonolysis of the C-B bond (protodeboronation) under even mild conditions.

Stability Hierarchy
High Stability (Commodity Reagents): 4-, 5-, 6-, and 7-indolylboronic acids. These are

commercially available as free boronic acids and pinacol esters. They are air-stable and can

be stored on the benchtop.

Moderate Stability (Specialty Reagents): 2-indolylboronic acids. The C2 position is less

electron-rich than C3 but still prone to degradation. These are typically sold as N-protected

(Boc, Tosyl) pinacol esters.

Low Stability (Rare/Unstable Reagents): 3-indolylboronic acids. The C3 position is highly

susceptible to electrophilic attack by protons. Free 3-indolylboronic acid decomposes rapidly.

Commercial sources almost exclusively offer these as MIDA boronates or bulky N-protected

pinacol esters.

Mechanism of Protodeboronation
The instability of 2- and 3-indolylboronic acids arises from the ability of the indole nitrogen lone

pair to stabilize the protonated intermediate (sigma complex), accelerating the cleavage of the

C-B bond.

3-Indolylboronic Acid C3 Protonation
(Rate Limiting)

H+ / H2O Cationic Sigma Complex
(Resonance Stabilized)

Lone pair donation
from N Indole (De-borylated) + B(OH)3- B(OH)3

Click to download full resolution via product page

Commercial Landscape & Strategic Sourcing
When sourcing these reagents, "purity" on a Certificate of Analysis (CoA) can be misleading if

the compound has degraded during storage. Researchers must select the correct form of the

reagent based on the substitution pattern.
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Table 1: Commercial Forms and Handling
Recommendations

Position
Preferred
Commercial
Form

Stability Storage
Handling
Precaution

4, 5, 6, 7
Free Boronic

Acid
High RT / 4°C

Standard

handling.

2
N-Boc Pinacol

Ester
Moderate -20°C

Avoid acidic

media; deprotect

Boc after

coupling if

possible.

3 MIDA Boronate High RT

Do not use free

acid. Use slow-

release protocol.

3
N-Tosyl/Boc

Pinacol Ester
Low/Mod -20°C

Prone to

hydrolysis; check

purity by NMR

before use.

The MIDA Solution
For the notoriously unstable 3-indolyl position, MIDA (N-methyliminodiacetic acid) boronates

have revolutionized availability. The MIDA ligand rehybridizes the boron atom from sp² to sp³,

removing the empty p-orbital. This shuts down the transmetallation pathway (making it stable to

storage) but also prevents protodeboronation. The active boronic acid is released slowly in situ

using a mild base, keeping the standing concentration low to minimize decomposition while

allowing cross-coupling to proceed.

Technical Deep Dive: Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with MIDA Boronates
(Slow Release)
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This protocol is designed for coupling unstable 3-indolyl MIDA boronates with aryl halides. The

key is the slow hydrolysis of the MIDA group.

Reagents:

3-Indolyl MIDA boronate (1.0 equiv)

Aryl halide (1.0 equiv)

Pd(OAc)₂ (0.05 equiv)

SPhos (0.10 equiv)

K₃PO₄ (3.0 equiv)

Solvent: Dioxane:H₂O (10:1)

Workflow:

Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and

K₃PO₄.

Degassing: Seal the vial and purge with Argon for 5 minutes.

Solvent Addition: Add degassed Dioxane:H₂O (10:1) mixture. The water is critical for the

hydrolysis of the MIDA ester.

Reaction: Heat to 60°C.

Mechanism:[1][2][3][4] The aqueous base slowly hydrolyzes the MIDA ester (

min), releasing the free boronic acid.

Benefit: The free acid is immediately consumed by the catalyst, preventing accumulation

and subsequent protodeboronation.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Protocol: In-Situ Generation via Lithium-Halogen
Exchange
For 2-substituted indoles where the commercial ester is unavailable or expensive, in situ

generation is the gold standard.

Workflow:

Protection: Ensure the indole nitrogen is protected (e.g., N-Boc, N-SEM). Free NH indoles

will deprotonate at nitrogen, quenching the organolithium.

Exchange: Dissolve N-protected 2-bromoindole in anhydrous THF at -78°C. Add t-BuLi (2.0

equiv) dropwise. Stir for 30 min.

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 equiv) at -78°C.

Warming: Allow to warm to 0°C.

Coupling (One-Pot): Do not isolate. Add the aryl halide, Pd catalyst (e.g., Pd(PPh₃)₄), and

aqueous base (Na₂CO₃) directly to the crude boronate solution and heat to reflux.
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Route A: Stable Isomers (4-7) Route B: Unstable Isomers (2-3) Route C: In-Situ Generation

Commercial Boronic Acid

Standard Suzuki Coupling
(Pd(PPh3)4, Na2CO3)

Commercial MIDA Boronate

Slow Release Coupling
(K3PO4, H2O, 60°C)

N-Protected Bromoindole

Li-Halogen Exchange
(-78°C, t-BuLi)

Borylate (B(OiPr)3)

One-Pot Coupling

Click to download full resolution via product page

Applications in Drug Discovery[2][5]
The strategic use of indolylboronic acids (and their surrogates) is evident in the synthesis of

several high-profile kinase inhibitors.

Osimertinib (Tagrisso)
While the industrial route often builds the indole ring, discovery-stage analogs frequently utilize

3-indolylboronic species to explore Structure-Activity Relationships (SAR) at the C3 position.

The electron-rich nature of the indole C3 is critical for its interaction with the EGFR kinase

domain (Met793 hinge binder). The use of N-methyl-3-indolylboronic pinacol esters allows for

the rapid diversification of the pyrimidine core during lead optimization [1, 2].

Alectinib (Alecensa)
Alectinib features a unique tetracyclic indole core.[5][6] The synthesis of the core scaffold

involves a 6-cyanoindole intermediate.[7] During process development, the functionalization of
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the indole often requires borylation strategies to install the solubilizing morpholine side chains

or to close the tetracyclic ring via intramolecular coupling. The stability of the 6-indolylboronic

acid (benzenoid substitution) allows it to be used as a standard reagent without the stringent

precautions required for C3 isomers [3, 4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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